

Spectroscopic Data of 4-Bromo-2-(trifluoromethyl)phenol: A Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-2-(trifluoromethyl)phenol**

Cat. No.: **B1266203**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **4-Bromo-2-(trifluoromethyl)phenol** (CAS No. 50824-04-9). The information presented herein is intended to support research and development activities by offering key data points for the structural elucidation and characterization of this compound. Due to the limited availability of public experimental spectra, this guide utilizes predicted data from computational models, alongside standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **4-Bromo-2-(trifluoromethyl)phenol**. These predictions are based on established computational algorithms and provide a reliable estimation of the expected spectral features.

Table 1: Predicted ^1H NMR Data for **4-Bromo-2-(trifluoromethyl)phenol**

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
~7.75	d	~2.5	H-3
~7.50	dd	~8.8, 2.5	H-5
~7.00	d	~8.8	H-6
~5.90	s (broad)	-	-OH

Note: Predictions are based on computational models. Actual experimental values may vary depending on solvent and other experimental conditions.

Table 2: Predicted ^{13}C NMR Data for **4-Bromo-2-(trifluoromethyl)phenol**

Chemical Shift (δ) [ppm]	Assignment
~152.0	C-1
~123.5 (q, $J \approx 272$ Hz)	C-7 (-CF ₃)
~135.0	C-3
~132.5	C-5
~118.0 (q, $J \approx 30$ Hz)	C-2
~117.0	C-6
~114.0	C-4

Note: Predictions are based on computational models. The carbon attached to the trifluoromethyl group exhibits a quartet multiplicity due to C-F coupling.

Table 3: Predicted IR Absorption Data for **4-Bromo-2-(trifluoromethyl)phenol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3600	Strong, Broad	O-H stretch
~1590, ~1480	Medium-Strong	C=C aromatic ring stretch
~1250-1350	Strong	C-F stretch (in -CF ₃)
~1100-1200	Strong	C-O stretch
~820	Strong	C-H out-of-plane bend
~650	Medium	C-Br stretch

Note: Predictions are based on computational models and typical ranges for functional groups.

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of NMR and IR spectroscopic data for phenolic compounds like **4-Bromo-2-(trifluoromethyl)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Weigh approximately 10-20 mg of **4-Bromo-2-(trifluoromethyl)phenol**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

2. ¹H NMR Data Acquisition:

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Parameters:

- Number of scans: 16-32
- Relaxation delay: 1-5 s
- Spectral width: -2 to 12 ppm
- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the internal standard.

3. ^{13}C NMR Data Acquisition:

- Spectrometer: 100 MHz or higher, corresponding to the ^1H frequency.
- Pulse Program: Proton-decoupled pulse sequence.
- Acquisition Parameters:
 - Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
 - Relaxation delay: 2 s
 - Spectral width: 0 to 200 ppm
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the solvent peak or internal standard.

Infrared (IR) Spectroscopy

1. Sample Preparation:

- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

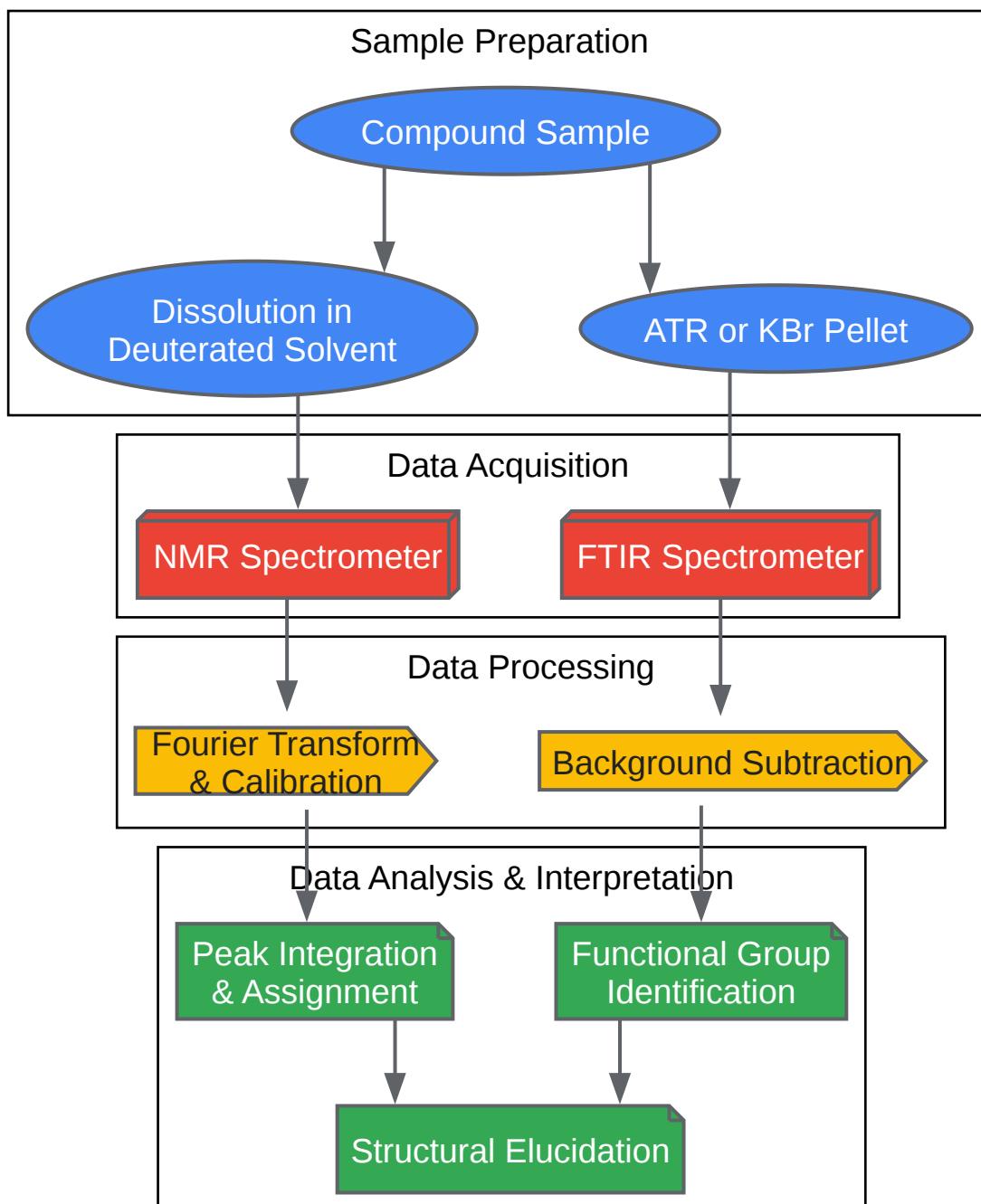
2. IR Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

- Measurement Mode: Transmittance or Absorbance.
- Acquisition Parameters:
 - Spectral range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of scans: 16-32
- Processing: Perform a background scan (with no sample) and subtract it from the sample scan to obtain the final spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Workflow for Spectroscopic Analysis.

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